molecular formula C12H19NO B15247917 (R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol

Cat. No.: B15247917
M. Wt: 193.28 g/mol
InChI Key: TXUFIGBVDCUITR-NSHDSACASA-N
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Description

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol is an organic compound with a chiral center, making it optically active. This compound features an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired enantiomer is obtained. Another method includes the use of asymmetric hydrogenation of the corresponding imine.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol often involves the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or halides.

Scientific Research Applications

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol: The enantiomer of the compound, with different optical activity and potentially different biological activity.

    4-tert-Butylphenol: A structurally similar compound lacking the amino and hydroxyl groups.

    2-Amino-2-phenylethanol: Similar structure but without the tert-butyl group.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(2R)-2-amino-2-(4-tert-butylphenyl)ethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1

InChI Key

TXUFIGBVDCUITR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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